molecular formula C8H3BrF6 B1265783 2,4-Bis(trifluoromethyl)bromobenzene CAS No. 327-75-3

2,4-Bis(trifluoromethyl)bromobenzene

Cat. No.: B1265783
CAS No.: 327-75-3
M. Wt: 293 g/mol
InChI Key: QDEJWLIKRLJYEK-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)bromobenzene is an organic compound with the molecular formula C8H3BrF6. It is characterized by the presence of two trifluoromethyl groups and one bromine atom attached to a benzene ring. This compound is known for its high thermal stability and unique electronic properties, making it valuable in various chemical applications .

Mechanism of Action

Target of Action

It’s known that this compound is often used in the synthesis of various organic and organometallic compounds .

Mode of Action

It’s known that this compound can participate in suzuki–miyaura coupling reactions , a type of cross-coupling reaction, which is a powerful tool for creating carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide (or triflate) using a palladium catalyst.

Result of Action

The result of the action of 2,4-Bis(trifluoromethyl)bromobenzene is primarily seen in the formation of new organic compounds through the Suzuki–Miyaura coupling reaction

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to prevent the generation of vapor or mist . It should be kept away from flames and hot surfaces, and measures should be taken to prevent the build-up of electrostatic charge . These factors can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Bis(trifluoromethyl)bromobenzene can be synthesized through several methods. One common approach involves the bromination of 2,4-bis(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a catalyst such as iron(III) bromide or aluminum bromide to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced reaction vessels and continuous flow systems to ensure consistent product quality. The use of automated control systems helps maintain precise reaction conditions, minimizing the risk of side reactions and maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(trifluoromethyl)bromobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Bis(trifluoromethyl)bromobenzene is utilized in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1,3-bis(trifluoromethyl)benzene
  • 2,5-Bis(trifluoromethyl)bromobenzene
  • 4-Bromobenzotrifluoride

Uniqueness

2,4-Bis(trifluoromethyl)bromobenzene is unique due to the specific positioning of the trifluoromethyl groups, which significantly influences its electronic properties and reactivity. This positioning makes it particularly useful in applications requiring high thermal stability and specific electronic characteristics .

Properties

IUPAC Name

1-bromo-2,4-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF6/c9-6-2-1-4(7(10,11)12)3-5(6)8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEJWLIKRLJYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186369
Record name 2,4-Bis(trifluoromethyl)bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327-75-3
Record name 1-Bromo-2,4-bis(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=327-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Bis(trifluoromethyl)bromobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Bis(trifluoromethyl)bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2,4-bis(trifluoromethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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